molecular formula C19H18N2O6S B2705235 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034252-88-3

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Numéro de catalogue B2705235
Numéro CAS: 2034252-88-3
Poids moléculaire: 402.42
Clé InChI: TUVQTPIEPITRBW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. These include the oxazolidinone ring, the phenyl group, and the sulfonamide group .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, oxazolidinones, phenyl groups, and sulfonamides each have characteristic reactions. For example, oxazolidinones can undergo reactions with amines to form substituted oxazolidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Generally, oxazolidinones are solid at room temperature and are soluble in organic solvents .

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibitors and Antiglaucoma Agents

Sulfonamides, including compounds similar to the one mentioned, have been recognized for their role as carbonic anhydrase inhibitors (CAIs), which are pivotal in treating glaucoma. These inhibitors work by reducing intraocular pressure, offering a potential therapeutic application for the chemical compound . The research has highlighted the development of novel sulfonamides targeting specific isoforms of carbonic anhydrase, suggesting a continuous need for new drugs in this category that are more selective and efficacious as antiglaucoma agents (Carta, Scozzafava, & Supuran, 2012).

Antitumor Activity

Sulfonamides have shown significant antitumor activity, with research and patents focusing on compounds like pazopanib and apricoxib. These drugs, which incorporate the sulfonamide moiety, have been investigated for their effectiveness in treating various cancers. The studies suggest that sulfonamides could be key in developing new antitumor agents, providing a basis for exploring the therapeutic potential of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzofuran-5-sulfonamide in oncology (Gulcin & Taslimi, 2018).

Antimicrobial and Antiparasitic Properties

The presence of sulfonamides in the environment, due to their widespread use in healthcare and veterinary medicine, has been studied for its impact on human health. These compounds, including derivatives of the core structure being queried, have been utilized as antimicrobials and antiparasitics. Research highlights the need to understand the ecological and health implications of sulfonamides, suggesting an area of application in developing safer and more effective antimicrobial agents (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Broad Bioactive Spectrum

Sulfonamide derivatives have been explored for their wide range of medicinal applications, showing promise as antimicrobial, anticancer, antiparasitic, anti-inflammatory, and anticonvulsant agents, among others. This broad bioactive spectrum suggests that compounds like N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzofuran-5-sulfonamide may have diverse therapeutic applications, warranting further research in these areas (Shichao et al., 2016).

Orientations Futures

The future research directions for this compound would depend on its specific properties and potential applications. Given the presence of an oxazolidinone ring, it could be of interest in the development of new antibiotics or antifungal agents .

Propriétés

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S/c22-18-12-27-19(23)21(18)11-16(13-4-2-1-3-5-13)20-28(24,25)15-6-7-17-14(10-15)8-9-26-17/h1-7,10,16,20H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVQTPIEPITRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NC(CN3C(=O)COC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.